molecular formula C12H13NO3S B2417459 N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-3-carboxamide CAS No. 1798516-24-1

N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-3-carboxamide

Cat. No.: B2417459
CAS No.: 1798516-24-1
M. Wt: 251.3
InChI Key: LKXWOOUQWKMNCA-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-3-carboxamide is a heterocyclic compound that features both furan and thiophene rings. These rings are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-3-carboxamide typically involves the reaction of thiophene-3-carboxylic acid with 2-(furan-2-yl)-2-methoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Formation of epoxides or hydroxylated derivatives

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated or alkylated derivatives

Scientific Research Applications

N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)-2-methoxyethyl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-(2-(furan-2-yl)-2-methoxyethyl)pyridine-3-carboxamide: Contains a pyridine ring instead of a thiophene ring.

    N-(2-(furan-2-yl)-2-methoxyethyl)thiophene-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the thiophene ring.

Uniqueness

N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-3-carboxamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This combination allows the compound to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile molecule in research and industrial applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-15-11(10-3-2-5-16-10)7-13-12(14)9-4-6-17-8-9/h2-6,8,11H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXWOOUQWKMNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CSC=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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